Picoplatin

Übersicht

Beschreibung

Picoplatin is a platinum-based antineoplastic agent developed by Poniard Pharmaceuticals (previously NeoRx) for the treatment of patients with solid tumors . It is a sterically hindered platinum (II) complex designed to overcome platinum resistance and deliver an extended spectrum of anti-cancer activity . This compound has shown activity in a variety of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancer .

Wirkmechanismus

Picoplatin is a cytotoxic platinum compound that has been developed to overcome platinum resistance in the treatment of patients with solid tumors . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

this compound primarily targets DNA within the cell . DNA plays a crucial role in cell division and growth, and by interacting with it, this compound can disrupt these processes.

Mode of Action

this compound works by binding to DNA and interfering with DNA replication and transcription . This interaction causes apoptosis, or programmed cell death . The ability of this compound to bind to DNA and induce cell death is a key factor in its anti-cancer activity.

Biochemical Pathways

This disruption can lead to cell death, preventing the growth and spread of cancer cells .

Pharmacokinetics

Studies have shown that this compound can be taken up by cells via organic cation transporters . These transporters may enhance the uptake and cytotoxicity of this compound .

Result of Action

The primary result of this compound’s action is the induction of cell death. By binding to DNA and disrupting normal cellular processes, this compound can cause cancer cells to undergo apoptosis . This helps to prevent the growth and spread of the cancer.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For example, the presence of organic cation transporters in the cellular environment can enhance the uptake and cytotoxicity of this compound . Additionally, this compound is designed to overcome thiol-mediated drug resistance, suggesting that it may be particularly effective in environments where other platinum-based drugs have failed .

Wissenschaftliche Forschungsanwendungen

Picoplatin wurde eingehend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Medizin: this compound wird hauptsächlich auf seine Antikrebs-Eigenschaften untersucht.

Industrie: Obwohl seine industriellen Anwendungen weniger dokumentiert sind, bieten die Synthese und Reaktivität von this compound Einblicke in die Produktion und Handhabung von platinbasierten Verbindungen.

5. Wirkmechanismus

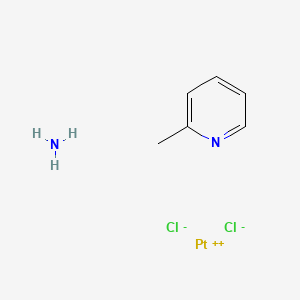

This compound entfaltet seine Wirkung, indem es an DNA bindet und die DNA-Replikation und -Transkription stört, was zu Apoptose (Zelltod) führt . Die sterische Hinderung, die durch den 2-Methylpyridinliganden bereitgestellt wird, trägt dazu bei, Resistenzmechanismen zu überwinden, die andere platinbasierte Medikamente beeinflussen . Die primären molekularen Zielstrukturen sind DNA und Proteine, die an Replikations- und Transkriptionsprozessen beteiligt sind .

Biochemische Analyse

Biochemical Properties

Picoplatin interacts with various biomolecules, including proteins like hen egg white lysozyme (HEWL) and bovine pancreatic ribonuclease (RNase A) . The interactions of this compound with these proteins have been investigated using electrospray ionisation mass spectrometry (ESI MS) and X-ray crystallography .

Cellular Effects

This compound has shown significant cytotoxic activity in platinum-resistant small-cell lung cancer (SCLC) lines compared to cisplatin and carboplatin . It causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription .

Molecular Mechanism

This compound exerts its effects at the molecular level by causing apoptosis (cell death) through binding to DNA and interfering with DNA replication and transcription . This interaction with DNA disrupts the normal cellular processes, leading to cell death .

Temporal Effects in Laboratory Settings

This compound has shown significant cytotoxic activity in platinum-resistant SCLC lines compared to cisplatin and carboplatin . The cellular accumulation of this compound in platinum-resistant and parental cells was high relative to levels of cellular platinum found in the same cell lines after cisplatin or carboplatin treatment .

Dosage Effects in Animal Models

The volume of OCT1-expressing xenografts in mice was significantly reduced by this compound treatment, suggesting that OCT1 may enhance the antitumor efficacy of this compound .

Metabolic Pathways

This compound is known to cause apoptosis by binding to DNA and interfering with DNA replication and transcription , which could potentially affect various metabolic pathways.

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by organic cation transporters 1, 2, and 3 (OCT1, OCT2, and OCT3) . The uptake and DNA adduct formation of this compound were found to be significantly enhanced by the expression of the OCTs .

Subcellular Localization

Given that this compound binds to DNA and interferes with DNA replication and transcription , it can be inferred that this compound likely localizes to the nucleus where these processes occur.

Vorbereitungsmethoden

Die Synthese von Picoplatin umfasst mehrere Schritte. Ein Verfahren beinhaltet die Reaktion von Kaliumtetrachloroplatinat mit Kaliumiodid unter Bildung von Kaliumtetraiodoplatinat, das anschließend mit 2-Methylpyridin und Ammoniak umgesetzt wird, um this compound zu erzeugen . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittelumgebungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Analyse Chemischer Reaktionen

Picoplatin durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: this compound kann einer Hydrolyse unterliegen, bei der Wassermoleküle die Chloridliganden ersetzen.

Bindung an Proteine: This compound bindet an Proteine wie Lysozym und Ribonuklease A und bildet Addukte, die mithilfe von Massenspektrometrie und Röntgenkristallographie analysiert werden können.

Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen seltener dokumentiert sind.

Vergleich Mit ähnlichen Verbindungen

Picoplatin wird mit anderen platinbasierten Verbindungen verglichen, wie zum Beispiel:

Carboplatin: Ein Derivat von Cisplatin mit reduzierter Toxizität, aber ähnlichen Wirkmechanismen.

Oxaliplatin: Ein weiteres platinbasiertes Medikament, das Nukleolarstress induziert und zur Behandlung von Darmkrebs eingesetzt wird.

Phenanthriplatin: Eine monofunktionelle Platinverbindung, die Nukleolarstress anders als this compound induziert.

Die Einzigartigkeit von this compound liegt in seiner sterischen Hinderung, die ihm hilft, Resistenzmechanismen zu überwinden, die andere platinbasierte Medikamente beeinflussen .

Eigenschaften

CAS-Nummer |

181630-15-9 |

|---|---|

Molekularformel |

C6H10Cl2N2Pt |

Molekulargewicht |

376.14 g/mol |

IUPAC-Name |

azane;dichloroplatinum;2-methylpyridine |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

IIMIOEBMYPRQGU-UHFFFAOYSA-L |

SMILES |

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] |

Kanonische SMILES |

CC1=CC=CC=N1.N.Cl[Pt]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not soluble in water. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AMD 473 AMD-473 AMD473 amminedichloro(2-methylpyridine)platinum(II) Cis-amminedichloro(2-methylpyridine)platinum(II) JM-473 JM473 picoplatin ZD 0473 ZD-0473 ZD0473 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

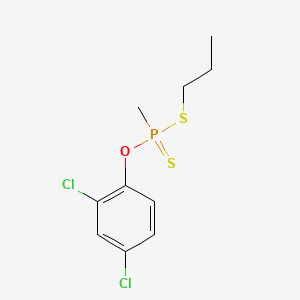

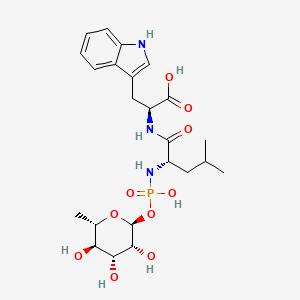

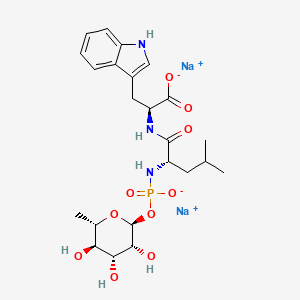

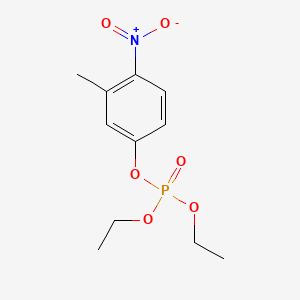

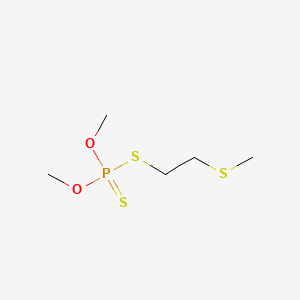

Feasible Synthetic Routes

A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: this compound features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]

A: Research suggests that this compound can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []

A: The molecular formula of this compound is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]

ANone: Several spectroscopic methods have been employed to characterize this compound, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]

- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []

- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]

- UV-Visible Spectroscopy: Used to study the interaction of this compound with DNA and other molecules. []

A: this compound exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of this compound follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []

A: this compound is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []

A: this compound demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []

A: this compound exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)